molecular formula C18H14ClFN2OS B5565366 2-[(2-chloro-6-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone

2-[(2-chloro-6-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone

Cat. No. B5565366
M. Wt: 360.8 g/mol
InChI Key: QTTIUHHAZYQPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-6-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, BIBX1382.

Scientific Research Applications

Antitumor Activity

A study by El-Azab et al. (2017) synthesized a series of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones, which showed promising in vitro antitumor activity. The compounds exhibited significant growth inhibitory concentrations (GI50) against tumor cell lines, especially in lung, CNS, and breast cancer cells (El-Azab et al., 2017).

Antifungal Activity

Xu et al. (2007) explored the antifungal properties of 6-fluoro-4-quinazolinol derivatives. Their research indicated significant inhibitory effects on the growth of various fungi, with notable efficacy against Fusarium oxysporum (Xu et al., 2007).

Antiinflammatory Activity

Ozaki et al. (1985) synthesized new 4(1H)-quinazolinones and evaluated their antiinflammatory activity using the carrageenin-induced paw edema test. The study highlighted the efficacy of certain quinazolinone derivatives in reducing inflammation (Ozaki et al., 1985).

Antimicrobial Activities

A series of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized by Yan et al. (2016). These compounds displayed good antimicrobial activities, particularly against bacterial strains like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri (Yan et al., 2016).

Synthesis Methodologies

Cheng et al. (2013) highlighted a method for synthesizing various 4(3H)-quinazolinones from 2-aminobenzamides and aldehydes, demonstrating a new application of phenyliodine diacetate as an efficient dehydrogenative oxidant (Cheng et al., 2013).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-cyclopropylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS/c19-14-5-3-6-15(20)13(14)10-24-18-21-16-7-2-1-4-12(16)17(23)22(18)11-8-9-11/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTIUHHAZYQPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-cyclopropylquinazolin-4(3H)-one

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